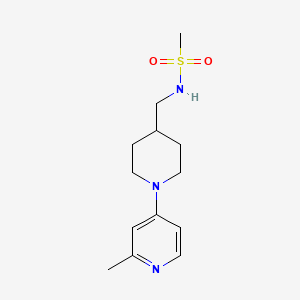![molecular formula C12H12F2N2O2S2 B2760970 N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide CAS No. 1797345-17-5](/img/structure/B2760970.png)
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamide, also known as Difluorothiophene, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.
作用機序
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene exerts its pharmacological effects by inhibiting the activity of specific enzymes. For instance, it inhibits the activity of fatty acid amide hydrolase, which is responsible for the degradation of endocannabinoids, leading to an increase in the levels of endocannabinoids in the body. Endocannabinoids are known to play a crucial role in pain sensation, inflammation, and mood regulation. Therefore, the inhibition of fatty acid amide hydrolase by N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene results in analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of chronic pain. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been found to improve memory formation and retrieval in animal models of memory impairment.
実験室実験の利点と制限
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. However, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has some limitations for lab experiments. It has a relatively short half-life, making it challenging to study its long-term effects. Moreover, it exhibits some off-target effects, which may complicate the interpretation of the results.
将来の方向性
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has several potential future directions. It can be further explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. Moreover, it can be used as a tool for studying the role of specific enzymes in various physiological processes. Furthermore, its chemical structure can be modified to improve its pharmacological properties, such as its half-life and selectivity. Finally, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene can be used as a starting point for the development of new chemical entities with improved pharmacological properties and therapeutic potential.
Conclusion:
In conclusion, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It exhibits potent inhibitory activity against specific enzymes, making it a valuable tool for studying the role of these enzymes in various physiological processes. Moreover, it has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. However, further studies are needed to fully understand its pharmacological properties and potential applications.
合成法
The synthesis of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene involves the reaction of 3-(difluoromethylthio)-2-propyn-1-ol with 2-amino-4-cyanooxazole in the presence of a base. The resulting compound is then subjected to an acid-catalyzed cyclization to form N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene. The synthesis method of N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against several enzymes, including fatty acid amide hydrolase, monoacylglycerol lipase, and phosphodiesterase. These enzymes play crucial roles in various physiological processes, including pain sensation, inflammation, and memory formation. Therefore, N-(4-cyanooxan-4-yl)-3-[(difluoromethyl)sulfanyl]thiophene-2-carboxamidephene has been explored as a potential therapeutic agent for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-(difluoromethylsulfanyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S2/c13-11(14)20-8-1-6-19-9(8)10(17)16-12(7-15)2-4-18-5-3-12/h1,6,11H,2-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVNQHGUXPIUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=C(C=CS2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

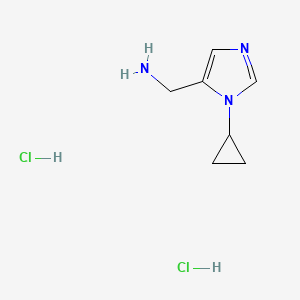
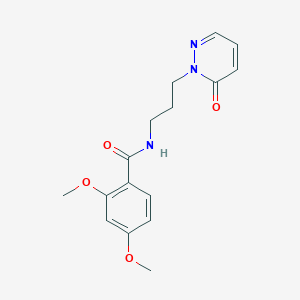
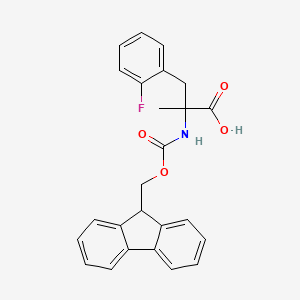


![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
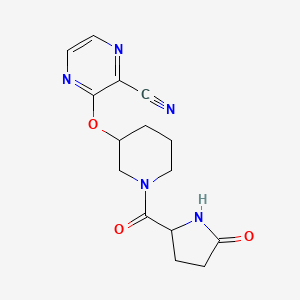
![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)

